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Compound of Interest

Compound Name: Carbamazepine-(Ph)d8

Cat. No.: B15554252

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and
plausible synthesis pathways for Carbamazepine-(Ph)d8, a deuterated analog of the widely
used anticonvulsant drug Carbamazepine. This document is intended for researchers,
scientists, and professionals in drug development who require detailed information on this
stable isotope-labeled compound, which is crucial as an internal standard in pharmacokinetic
and metabolic studies.

Chemical Structure and Properties

Carbamazepine-(Ph)d8 is a deuterated form of Carbamazepine where the eight hydrogen
atoms on the two phenyl rings have been replaced with deuterium. This isotopic labeling
increases the molecular weight of the compound, allowing for its differentiation from the non-
deuterated form in mass spectrometry-based analyses.

The key chemical properties of Carbamazepine-(Ph)d8 are summarized in the table below.
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Property Value Reference
1,2,3,4,7,8,9,10-
octadeuteriobenzo[b]

IUPAC Name [1]

[1]benzazepine-11-

carboxamide

Molecular Formula C15H4DsN20 [2][3]

Molecular Weight 244.32 g/mol [1112][3]

Appearance White to off-white solid [2]

Purity >95% (HPLC) / 98.70% [2][3]
CBZ-(Ph)d8, NSC 169864-

Synonyms [2]
(Ph)ds

Powder: -20°C for 3 years; In
Storage [2]
solvent: -80°C for 6 months

Synthesis Pathways

While specific, detailed experimental protocols for the synthesis of Carbamazepine-(Ph)d8 are
not readily available in published literature, a plausible synthetic route can be devised based on
established methods for the synthesis of Carbamazepine and general techniques for the
deuteration of aromatic compounds. A likely approach would involve the synthesis of a
deuterated precursor followed by cyclization and functionalization to yield the final product.

A potential synthetic pathway is outlined below. This pathway starts with deuterated 2-
nitrotoluene, which can be synthesized via electrophilic nitration of deuterated toluene.
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Caption: Plausible synthesis pathway for Carbamazepine-(Ph)d8.
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Experimental Protocols (Hypothetical)

The following are hypothetical experimental protocols for the key steps in the synthesis of
Carbamazepine-(Ph)d8, based on known reactions for the non-deuterated analogs.

Step 1: Nitration of Toluene-d8

e Reaction: Toluene-d8 is reacted with a mixture of nitric acid and sulfuric acid to introduce a
nitro group at the ortho position, yielding 2-Nitrotoluene-d7.

e Procedure: To a cooled solution of Toluene-d8 in a suitable solvent, a nitrating mixture
(concentrated nitric acid and sulfuric acid) is added dropwise while maintaining a low
temperature. The reaction mixture is then stirred for a specified period, followed by
guenching with ice water and extraction of the product.

Step 2: Self-condensation of 2-Nitrotoluene-d7

o Reaction: Two molecules of 2-Nitrotoluene-d7 undergo a base-catalyzed self-condensation
to form 2,2'-Dinitrobibenzyl-d14.

o Procedure: 2-Nitrotoluene-d7 is treated with a strong base, such as sodium ethoxide, in an
appropriate solvent. The reaction is heated to facilitate the condensation. The resulting
product is then isolated by filtration or extraction.

Step 3: Reductive Cyclization to Iminostilbene-d8

e Reaction: The dinitro compound is reduced to the corresponding diamine, which then
undergoes intramolecular cyclization to form the iminostilbene ring system.

o Procedure: 2,2'-Dinitrobibenzyl-d14 is subjected to catalytic hydrogenation using a catalyst
such as palladium on carbon. The reduction of the nitro groups to amines is followed by
heating to promote cyclization and formation of Iminostilbene-d8.

Step 4: Carbamoylation of Iminostilbene-d8

e Reaction: Iminostilbene-d8 is reacted with phosgene to form an intermediate N-carbonyl
chloride, which is then treated with ammonia to yield Carbamazepine-(Ph)d8.
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e Procedure: Iminostilbene-d8 is dissolved in an inert solvent and treated with a solution of
phosgene. The resulting 5-Chlorocarbonyl-iminostilbene-d8 is then reacted with an excess of
ammonia to form the final product, Carbamazepine-(Ph)d8. The product can be purified by
recrystallization.

Characterization Data

The identity and purity of synthesized Carbamazepine-(Ph)d8 would be confirmed using
various analytical techniques. Below is a summary of expected and available analytical data.

Mass Spectrometry

The mass spectrum of Carbamazepine-(Ph)d8 is expected to show a molecular ion peak at
m/z 244, corresponding to the increased mass due to the eight deuterium atoms. This is a key
characteristic for its use as an internal standard. The fragmentation pattern would be similar to
that of non-deuterated Carbamazepine, with shifts in the masses of fragments containing the
deuterated phenyl rings.

Technique Expected m/z

Electrospray lonization (ESI-MS) [M+H]* = 245.15

Nuclear Magnetic Resonance (NMR) Spectroscopy

The H NMR spectrum of Carbamazepine-(Ph)d8 will be significantly different from that of

Carbamazepine. The signals corresponding to the aromatic protons will be absent due to their
replacement with deuterium. The remaining signals will be from the protons on the amide group
and the vinyl group of the azepine ring.

Expected *H NMR Spectral Data:

e The complex multiplet typically observed in the aromatic region (o 7.2-7.8 ppm) for
Carbamazepine will be absent.

 Signals for the vinyl protons (at the 10 and 11 positions) and the amide protons will be
present.
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A Certificate of Analysis for a commercial sample of Carbamazepine-(Ph)d8 confirms the
presence of signals consistent with the deuterated structure in the *H NMR spectrum.[2]

Logical Workflow for Quality Control

The following diagram illustrates a typical workflow for the quality control and release of a
synthesized batch of Carbamazepine-(Ph)d8.
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Caption: Quality control workflow for Carbamazepine-(Ph)d8.
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Conclusion

This technical guide has provided a detailed overview of the chemical structure, plausible
synthesis pathways, and characterization of Carbamazepine-(Ph)d8. While a specific, step-by-
step synthesis protocol is not publicly available, the proposed pathway offers a scientifically
sound approach for its preparation. The provided data and workflows are intended to support
researchers and drug development professionals in the synthesis, characterization, and
application of this important deuterated internal standard.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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